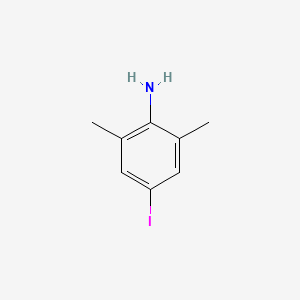

4-Iodo-2,6-diméthylaniline

Vue d'ensemble

Description

4-Iodo-2,6-dimethylaniline is an intermediate in organic synthesis and pharmaceutical intermediate, which can be used in laboratory research and pharmaceutical synthesis process . It manifests as an off-white to yellow crystalline powder .

Synthesis Analysis

The synthesis of 2,6-dimethyl-4-iodoaniline is described in several papers. It can be easily obtained using an aromatic iodination reaction with molecular iodine . The desired products were isolated in nearly quantitative yields after a simple extraction .Molecular Structure Analysis

The molecular formula of 4-Iodo-2,6-dimethylaniline is C8H10IN .Chemical Reactions Analysis

4-Iodo-2,6-dimethylaniline can be prepared by reacting iodine, ethyl acetate, and acetic acid in the presence of SPC and then heated with 2,6-dimethylaniline at 45-50℃ for 1 hour . It can also react with 1-Naphthaldehyde to form an intermediate .Physical and Chemical Properties Analysis

4-Iodo-2,6-dimethylaniline is a solid . Its molecular weight is 247.08 . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Chimie médicinale : Synthèse de molécules bioactives

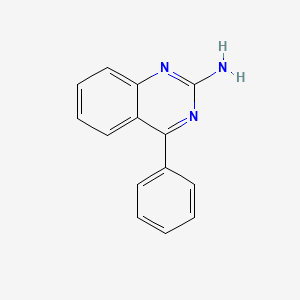

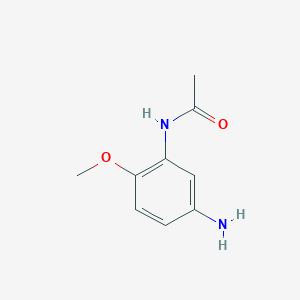

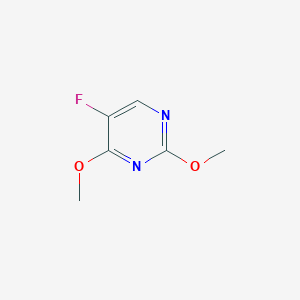

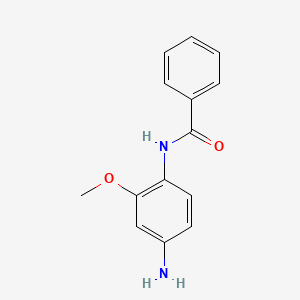

4-Iodo-2,6-diméthylaniline : est un intermédiaire précieux dans la synthèse de diverses molécules bioactives. Son groupement iode est un site réactif pour les réactions de couplage croisé, qui sont cruciales dans la construction de produits pharmaceutiques complexes. Par exemple, il peut être utilisé pour synthétiser des dérivés de pyrimidine qui présentent une large gamme d'activités biologiques, notamment des effets antitumoraux, antimicrobiens et cardiovasculaires .

Science des matériaux : Synthèse avancée de polymères

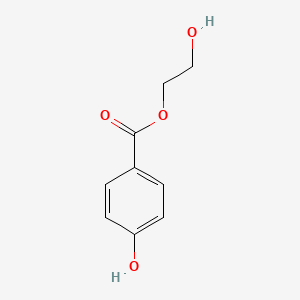

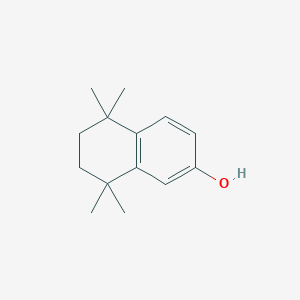

En science des matériaux, This compound sert de bloc de construction pour la synthèse de polymères présentant des propriétés électroniques spécifiques. Ces polymères peuvent être utilisés dans la création de matériaux conducteurs pour les dispositifs électroniques ou comme partie de cellules photovoltaïques .

Conception de ligands pour la catalyse

Ce composé est également essentiel dans la conception de ligands pour la catalyse. Il peut être modifié pour produire des ligands qui facilitent diverses réactions catalytiques, améliorant les vitesses de réaction et la sélectivité, ce qui est crucial pour les procédés chimiques industriels .

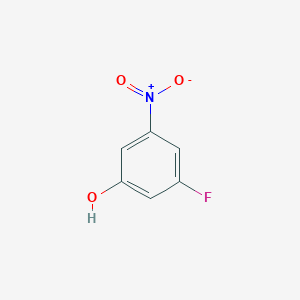

Synthèse organique : Blocs de construction pour les hétérocycles

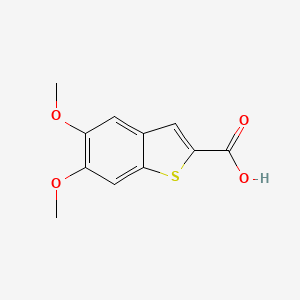

This compound : est utilisé dans la synthèse de composés hétérocycliques, tels que les benzothiazoles. Ces hétérocycles sont importants dans les produits pharmaceutiques et les produits agrochimiques en raison de leurs propriétés biologiques et chimiques .

Mécanisme D'action

Target of Action

4-Iodo-2,6-dimethylaniline is primarily used as a building block in synthetic chemistry . It doesn’t have a specific biological target, but its chemical properties make it a valuable tool in the synthesis of various complex organic compounds.

Mode of Action

The compound is often used in aromatic iodination reactions . In these reactions, the iodine atom on the 4-Iodo-2,6-dimethylaniline molecule can form bonds with other molecules, facilitating the synthesis of more complex structures .

Pharmacokinetics

Like other aromatic amines, it is likely to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body, metabolized in the liver, and excreted in urine .

Action Environment

The action of 4-Iodo-2,6-dimethylaniline is influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the reactions involving this compound can be sensitive to temperature, solvent, and the presence of other reagents .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-iodo-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJSUOOEBCCLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299250 | |

| Record name | 4-Iodo-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4102-53-8 | |

| Record name | 4-Iodo-2,6-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4102-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 128900 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004102538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4102-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodo-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-iodo-2,6-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the structure of 4-Iodo-2,6-dimethylaniline and how is it characterized?

A1: 4-Iodo-2,6-dimethylaniline (C8H10IN) is an aromatic amine. [, ] It is characterized by a benzene ring with an amine group (-NH2) at position 1, an iodine atom (I) at position 4, and two methyl groups (-CH3) at positions 2 and 6. [, ] The structure has been confirmed using various techniques, including melting point determination, infrared spectroscopy (IR), and 1H nuclear magnetic resonance spectroscopy (1HNMR). [, ] Additionally, X-ray crystallography revealed that the iodine, nitrogen, and methyl carbon atoms all lie in the plane of the benzene ring. []

Q2: How is 4-Iodo-2,6-dimethylaniline synthesized?

A2: 4-Iodo-2,6-dimethylaniline can be synthesized by reacting 2,6-dimethylaniline with iodine in ethyl acetate, using sodium percarbonate as the oxidant. [] This reaction is typically carried out at a temperature of 45-50 °C for 1 hour and yields around 42.5% of the desired product. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1296200.png)